Chlorcyclizine hydrochloride
Overview
Description
Chlorcyclizine Hydrochloride is a first-generation phenylpiperazine class antihistamine. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it possesses local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorcyclizine Hydrochloride is synthesized through a multi-step process involving the reaction of 4-chlorobenzhydryl chloride with 1-methylpiperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and reactors helps in maintaining consistent reaction conditions and yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products Formed:
Oxidation: Formation of norchlorcyclizine and other oxidized metabolites.
Reduction: Reduced forms of the parent compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Chlorcyclizine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the behavior of phenylpiperazine derivatives.
Biology: Investigated for its effects on histamine receptors and its potential role in modulating immune responses.
Industry: Utilized in the formulation of various pharmaceutical products.
Mechanism of Action
Chlorcyclizine Hydrochloride exerts its effects primarily by blocking H1 histamine receptors. This action prevents histamine from binding to its receptors, thereby reducing allergy symptoms. Additionally, its anticholinergic and antiserotonergic properties contribute to its efficacy as an antiemetic. The compound is metabolized by N-demethylation to form norchlorcyclizine, which also exhibits pharmacological activity .
Comparison with Similar Compounds
Cyclizine: Another first-generation antihistamine with similar uses but different chemical structure.
Meclizine: Used for similar indications but has a longer duration of action.
Homochlorcyclizine: A derivative with slightly different pharmacological properties.
Uniqueness: Chlorcyclizine Hydrochloride is unique due to its combination of antihistaminic, anticholinergic, and antiserotonergic properties. This makes it versatile in treating a range of symptoms from allergies to motion sickness .
Biological Activity
Chlorcyclizine hydrochloride (CCZ) is a first-generation antihistamine that has garnered attention for its biological activities beyond its traditional use in treating allergies. This article explores its antiviral properties, particularly against Hepatitis C virus (HCV), as well as its potential applications in other therapeutic areas.
Overview of this compound
- Chemical Structure : CCZ is a piperazine derivative with the molecular formula C₁₈H₂₂Cl₂N₂. It was first approved for use in the 1940s and is primarily used to alleviate symptoms of allergic reactions and motion sickness .
- Mechanism of Action : As an antihistamine, CCZ works by blocking H1 histamine receptors, thereby reducing symptoms associated with allergic responses. However, recent studies have highlighted its role in inhibiting viral infections, particularly HCV .
Antiviral Activity Against Hepatitis C Virus
Recent research has identified CCZ as a potent inhibitor of HCV, demonstrating significant antiviral activity both in vitro and in vivo. Below are key findings from various studies:
- Inhibition of HCV Infection : CCZ has shown strong inhibitory effects on HCV genotypes 1b and 2a in human hepatoma cells and primary human hepatocytes. The inhibition occurs at an early stage of the viral life cycle, likely by preventing viral entry into host cells .
- Synergistic Effects : When used in combination with other anti-HCV drugs such as ribavirin, interferon-α, and sofosbuvir, CCZ exhibited synergistic antiviral effects without significant cytotoxicity. This suggests that CCZ could enhance the efficacy of existing therapies .
- Liver Distribution : Pharmacokinetic studies indicate that CCZ preferentially accumulates in the liver, which is advantageous for targeting HCV infections localized in hepatic tissues .
Table 1: Summary of Antiviral Efficacy of this compound
Case Studies and Clinical Trials
- Human Clinical Trials : A pilot study conducted by the National Institutes of Health evaluated the safety and efficacy of CCZ in chronic HCV patients. Participants receiving CCZ at a dosage of 75 mg twice daily showed some antiviral effects, particularly when combined with ribavirin, leading to significant reductions in liver enzyme levels and HCV RNA .
- Case Studies on Dermatological Applications : In addition to its antiviral properties, CCZ has been reported to be effective in managing pruritic conditions such as lichen simplex chronicus. Its antihistaminic properties provide symptomatic relief, showcasing its versatility beyond antiviral applications .
Additional Biological Activities
Beyond its antiviral effects, chlorcyclizine has been investigated for potential roles in modulating multidrug resistance (MDR) in cancer therapy. Some studies suggest that it may enhance the efficacy of chemotherapeutic agents by reversing drug resistance mechanisms .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIJLVMSKDXAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
129-71-5 | |
Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7045360 | |
Record name | Chlorcyclizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-21-9, 14362-31-3 | |
Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorcyclizine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14362-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorcyclizine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorcyclizine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014362313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHLORCYCLIZINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756678 | |
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Record name | Histantin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169496 | |
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Record name | Chlorcyclizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorcyclizine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Chlorcyclizine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORCYCLIZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPB7A7874U | |
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Retrosynthesis Analysis
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